N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation .
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition.
Indole derivatives: These compounds also have diverse biological activities, including antiviral and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-6-2-5-9-18(14)27-20-16(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-7-3-4-8-17(15)22/h2-9,11,13H,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNBGIRBXGYJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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